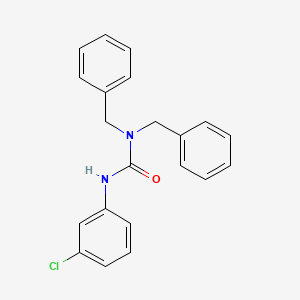

N,N-dibenzyl-N'-(3-chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibenzyl-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O/c22-19-12-7-13-20(14-19)23-21(25)24(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTPVYGPYRHKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359731 | |

| Record name | Urea, N'-(3-chlorophenyl)-N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86764-42-3 | |

| Record name | Urea, N'-(3-chlorophenyl)-N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLOROPHENYL)-1,1-DIBENZYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dibenzyl N 3 Chlorophenyl Urea

Established Synthetic Pathways to N,N-Dibenzyl-N'-(3-chlorophenyl)urea

The formation of the urea (B33335) linkage in this compound is typically achieved through well-established condensation reactions. These methods, while traditional, remain fundamental in synthetic organic chemistry.

The most direct and widely employed method for synthesizing this compound is the reaction between dibenzylamine (B1670424) and 3-chlorophenyl isocyanate. This reaction is a classic example of nucleophilic addition of an amine to an isocyanate. The nitrogen atom of the secondary amine, dibenzylamine, acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in 3-chlorophenyl isocyanate.

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane, at ambient or slightly elevated temperatures. google.com The process is generally high-yielding and proceeds with high selectivity, as the primary competing reactions are minimal under these conditions. The formation of 1,3-disubstituted ureas through this pathway is a robust and efficient synthetic strategy. nih.gov

Reaction Scheme: (C₆H₅CH₂)₂NH + ClC₆H₄NCO → (C₆H₅CH₂)₂NCONH(C₆H₄Cl)

This method's prevalence is due to its simplicity, high efficiency, and the commercial availability of the starting materials, 3-chlorophenyl isocyanate and dibenzylamine. fishersci.com

Historically, phosgene (B1210022) (COCl₂) served as a primary reagent for the synthesis of ureas. This method involves the reaction of an amine with phosgene to form a carbamoyl (B1232498) chloride, which then reacts with a second amine to yield the desired urea. In the context of this compound, this would involve the reaction of dibenzylamine with phosgene to generate N,N-dibenzylcarbamoyl chloride, followed by a reaction with 3-chloroaniline.

Hypothetical Phosgene-Based Route:

(C₆H₅CH₂)₂NH + COCl₂ → (C₆H₅CH₂)₂NCOCl + HCl

(C₆H₅CH₂)₂NCOCl + ClC₆H₄NH₂ → (C₆H₅CH₂)₂NCONH(C₆H₄Cl) + HCl

However, the extreme toxicity of phosgene gas has led to a significant decline in its use in favor of safer alternatives like isocyanates or their precursors. researchgate.nettno.nl Modern synthetic chemistry largely avoids phosgene due to safety and environmental concerns. Phosgene-free synthetic routes are now the preferred standard. researchgate.net Historically, phosgene was used to produce isocyanates from amines, which were then used to synthesize ureas. google.com For instance, p-chloroaniline could be reacted with phosgene to produce p-chlorophenyl isocyanate. google.com

In the pursuit of more sustainable and efficient synthetic methods, several advanced and green chemistry approaches have been developed for urea synthesis. While not all have been explicitly reported for this compound, they represent viable alternative pathways.

Cyanamide-Based Synthesis: The reaction of amines with cyanamide (B42294) or its derivatives can produce ureas. This method avoids the use of isocyanates altogether. For example, the reaction of an amine with sodium cyanamate has been used to synthesize N-substituted ureas. chemicalbook.com

Organoboron Reagents: Research has explored the use of organoboron compounds as catalysts or reagents in urea synthesis, although specific applications to this particular compound are not widely documented.

Carbon Dioxide as a C1 Source: A significant advancement in green chemistry is the use of carbon dioxide as a non-toxic and abundant C1 source for synthesizing ureas. scispace.com This typically involves the reaction of amines with CO₂ to form a carbamic acid intermediate, which is then dehydrated or activated to form the urea. scispace.com

Transamidation Reactions: Ureido functionalization can be achieved through the transamidation of urea with an amine. mdpi.com This method offers a greener alternative by using urea itself as the carbonyl source, often in aqueous or ethanolic solutions under mild conditions. mdpi.com

Carbonate-Based Methods: Symmetrical organic carbonates can react with amines to form carbamates, which can then be converted to ureas. researchgate.nettno.nl For instance, the reaction of ethylene (B1197577) carbonate with primary amines has been shown to produce N,N'-disubstituted ureas, offering a phosgene-free route. scispace.com

These advanced methodologies represent the ongoing evolution of synthetic chemistry towards safer and more sustainable practices.

Derivatization Strategies for this compound Analogues

The core structure of this compound can be modified to generate a library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in various research contexts.

One common approach involves varying the substituents on the phenyl ring of the N'-(3-chlorophenyl) moiety. This can be achieved by starting with different substituted anilines to create the corresponding isocyanates. For example, using anilines with different halogen substitutions or other functional groups would lead to a range of N,N-dibenzyl-N'-(substituted phenyl)ureas. google.com

Another strategy is to modify the benzyl (B1604629) groups on the N,N-dibenzyl side of the molecule. This could involve using substituted benzylamines in the initial synthesis. For instance, reacting 3-chlorophenyl isocyanate with N,N-bis(4-methoxybenzyl)amine would yield an analogue with methoxy (B1213986) groups on the benzyl rings. A patent describes the synthesis of N-benzyl-N-benzyloxyurea derivatives by reacting benzyloxyurea (B188258) with substituted benzyl chlorides, indicating a pathway for modifying the benzyl portion. google.com

Furthermore, the urea linkage itself can be a point of derivatization, although this is less common. Reactions that target the N-H proton are possible, but often the primary focus for generating analogues is on the peripheral aromatic rings.

Reaction Mechanisms and Selectivity in Urea Formation

The formation of ureas from amines and isocyanates proceeds through a well-understood nucleophilic addition mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (dibenzylamine) attacks the electrophilic carbonyl carbon of the isocyanate (3-chlorophenyl isocyanate).

Proton Transfer: A proton is transferred from the amine nitrogen to the nitrogen of the isocyanate group, resulting in the formation of the stable urea linkage.

The regioselectivity of this reaction is inherently high. The nucleophilic amine will selectively attack the electrophilic isocyanate, and the structure of the resulting urea is determined by the specific amine and isocyanate used.

In alternative synthetic routes, such as those involving phosgene, selectivity can be a greater challenge. The stepwise reaction of phosgene with two different amines requires careful control of reaction conditions to avoid the formation of symmetrical byproducts.

For greener methods, the mechanism can be more complex. For instance, in the reaction of amines with urea, the in-situ formation of isocyanic acid is proposed as a key intermediate. mdpi.com In CO₂-based syntheses, the initial formation of a carbamic acid salt is the first step, followed by a condensation step that can be promoted by a coupling agent. scispace.com The selectivity in these reactions is often controlled by the choice of catalyst and reaction conditions.

The reaction of benzylamine (B48309) with dicarbonates can lead to several by-products, including carbamates and dibenzylurea, highlighting the importance of reaction conditions in controlling selectivity. researchgate.net

Structural Elucidation and Conformational Analysis of N,n Dibenzyl N 3 Chlorophenyl Urea

X-ray Crystallographic Investigations of Urea (B33335) Derivatives

While a specific crystal structure for N,N-dibenzyl-N'-(3-chlorophenyl)urea is not publicly available, the analysis of closely related structures, such as 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, provides significant insights into the expected solid-state arrangement. rsc.org The substitution pattern on the urea core profoundly influences the crystal packing and intermolecular interactions.

In the solid state, urea derivatives are well-known to form extensive networks of hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This typically leads to the formation of one-dimensional chains or more complex three-dimensional architectures. For instance, in the crystal structure of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, molecules are linked by N-H···O hydrogen bonds, forming a cohesive supramolecular assembly. rsc.org

Table 1: Representative Crystallographic Data for a Related Urea Derivative (Data for 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, presented for illustrative purposes) rsc.org

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂Cl₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5344(8) |

| b (Å) | 12.0204(16) |

| c (Å) | 13.4504(13) |

| V (ų) | 1379.8(3) |

| Z | 4 |

The conformation of this compound is primarily defined by the torsional angles around the C-N bonds of the urea unit. In many diaryl ureas, a trans-trans conformation is observed, where the substituents on the nitrogen atoms are positioned on opposite sides of the C=O bond. researchgate.net This arrangement minimizes steric hindrance.

Table 2: Illustrative Torsional Angles in Substituted Ureas (Representative values based on related structures)

| Torsion Angle | Expected Range (°) |

| C(benzyl)-N-C(carbonyl)-N | 170 - 180 |

| N-C(carbonyl)-N-C(phenyl) | 170 - 180 |

| C(carbonyl)-N-C(benzyl)-C(aromatic) | 60 - 90 |

| C(carbonyl)-N-C(phenyl)-C(aromatic) | 30 - 60 |

Spectroscopic Characterization Techniques in Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds like this compound in the absence of single-crystal X-ray data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide characteristic signals for the protons of the benzyl (B1604629) and chlorophenyl groups. The methylene (B1212753) protons of the benzyl groups would likely appear as a doublet, coupled to the N-H proton. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum. The N-H protons would appear as distinct signals, the chemical shifts of which can be influenced by hydrogen bonding.

¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbon, the methylene carbons of the benzyl groups, and the various aromatic carbons. The chemical shift of the carbonyl carbon is particularly diagnostic for urea compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1630-1660 cm⁻¹. The N-H stretching vibrations would appear as one or more bands in the range of 3200-3400 cm⁻¹. Bending vibrations of the N-H groups (amide II band) are expected around 1550-1570 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular formula (C₂₁H₁₉ClN₂O). The fragmentation pattern would likely involve cleavage of the benzyl groups and fragmentation of the urea core, providing further structural information.

Table 3: Predicted Spectroscopic Data for this compound (Values are illustrative and based on data for analogous compounds) rsc.org

| Technique | Feature | Predicted Value/Range |

| ¹H NMR (DMSO-d₆) | δ (ppm) | |

| Aromatic-H | 7.0 - 7.6 | |

| Benzyl-CH₂ | ~4.4 (d) | |

| NH | ~6.5 (t), ~8.8 (s) | |

| ¹³C NMR (DMSO-d₆) | δ (ppm) | |

| C=O | ~155 | |

| Aromatic-C | 110 - 145 | |

| Benzyl-CH₂ | ~45 | |

| IR (cm⁻¹) | ||

| N-H stretch | 3300 - 3350 | |

| C=O stretch | ~1640 | |

| N-H bend (Amide II) | ~1560 | |

| Mass Spec. (ESI) | m/z | |

| [M+H]⁺ | 367.12 |

Advanced Structural Studies and their Implications

While foundational crystallographic and spectroscopic data provide a static picture of the molecule, advanced computational studies could offer deeper insights into the dynamic behavior and electronic properties of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts, allowing for a direct comparison with experimental data.

Furthermore, analysis of the molecular electrostatic potential (MEP) surface can reveal the electron-rich and electron-poor regions of the molecule, highlighting the sites most likely to be involved in intermolecular interactions. Understanding the conformational landscape and the energetic barriers between different conformers through computational methods can also be crucial, particularly for understanding its behavior in solution and its potential interactions with biological targets. The insights gained from these advanced studies are valuable for the rational design of new urea-based compounds with specific desired properties.

Computational Chemistry and Molecular Modeling of N,n Dibenzyl N 3 Chlorophenyl Urea

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for predicting the electronic structure, stability, and reactivity of N,N-dibenzyl-N'-(3-chlorophenyl)urea.

DFT is widely used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy state of the molecule. researchgate.net These structural parameters are crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT calculations yield vital information about the molecule's electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

TD-DFT extends these calculations to excited states, allowing for the prediction of electronic absorption spectra (UV-Vis). scirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths and the intensity of these absorptions (oscillator strength), which can be compared with experimental spectroscopic data. scirp.org Natural Bond Orbital (NBO) analysis, another tool often used with DFT, can elucidate charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net

Table 1: Representative Parameters from DFT/B3LYP Calculations for a Structurally Related System This table illustrates the type of data that would be generated from a DFT calculation on this compound, based on findings for similar complex molecules.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 5.2 Debye | Measures the polarity of the molecule. |

| C=O Bond Length | 1.23 Å | Provides insight into the urea (B33335) functional group's electronic environment. |

| N-C(aryl) Bond Length | 1.41 Å | Characterizes the linkage to the chlorophenyl ring. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, offering critical insights into the conformational landscape and behavior of this compound in a solvent environment, such as water or an organic solvent. nih.gov

An MD simulation for this compound would involve placing a model of the molecule into a simulated box filled with solvent molecules. uni-muenchen.de By calculating the forces between all atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. nih.gov

The primary outputs of such a simulation are:

Conformational Analysis: The simulation samples numerous possible conformations of the molecule by exploring rotations around its single bonds, such as the N-C(benzyl) and C(aryl)-Cl bonds. This reveals the most stable or frequently occurring three-dimensional shapes (conformers) in solution. researchgate.net

Solvent Interactions: MD simulations explicitly model the interactions between the urea compound and the surrounding solvent molecules. This includes the formation and breaking of hydrogen bonds between the urea's N-H and C=O groups and water molecules, which is crucial for understanding its solubility and stability in aqueous environments. nih.gov

Flexibility and Dynamics: The simulation provides information on the flexibility of different parts of the molecule. For instance, the benzyl (B1604629) groups may exhibit significant rotational freedom, while the core urea moiety might be more rigid. This dynamic behavior can influence how the molecule interacts with other molecules, including biological targets.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in identifying potential biological targets and predicting the strength of the interaction. Urea-based compounds are known to interact with a variety of biological targets, including kinases and other enzymes. nih.govnih.gov

The docking process involves:

Generating 3D structures of both the ligand and the target protein, often from crystallographic data or homology modeling.

Placing the ligand into the protein's active site or a potential binding pocket.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex. The score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding. nih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. jppres.commdpi.com For this compound, docking could predict its potential to inhibit enzymes like protein kinases, which are common targets for urea-containing drugs like Sorafenib. nih.gov

Table 2: Representative Molecular Docking Results for Structurally Similar Urea/Thiourea Analogues This table showcases typical results from docking studies on related compounds, illustrating the insights that could be gained for this compound.

| Urea Analogue | Protein Target | Binding Affinity / Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-(phenylcarbamothioyl)-4-chlorobenzamide | Checkpoint Kinase 1 (2YWP) | -67.19 (PLANTS score) | Leu15, Glu85, Tyr86, Cys87 jppres.com |

| Imidazo[2,1-b] jppres.comsmolecule.comnist.govthiadiazole derivative | TGF-β Receptor Kinase I | -7.012 | Ser280, Tyr282, Ala230, Val219 nih.gov |

| Pyridin-2-yl urea inhibitor | ASK1 Kinase | -8.85 | Not Specified nih.gov |

| 1,3-bis(p-hydroxyphenyl)urea | Cyclooxygenase-1 (COX-1) | -7.5 | Arg120, Tyr355, Ser530 researchgate.net |

In Silico Screening and Virtual Library Design for this compound Analogues

Building upon the insights from docking and quantum chemical calculations, in silico screening allows for the rapid evaluation of large numbers of related molecules without the need for immediate synthesis. researchgate.net A virtual library of analogues of this compound can be designed by systematically modifying its chemical structure.

The process involves:

Library Design: A virtual library is created by computationally substituting different chemical groups at various positions on the parent molecule. For example, the chlorine atom on the phenyl ring could be replaced with other halogens (F, Br) or with methoxy (B1213986) or nitro groups. Similarly, the benzyl groups could be substituted or replaced entirely.

Virtual Screening: This library of virtual compounds is then screened using computational filters. This can involve docking each analogue into a selected protein target to predict binding affinity or using QSAR (Quantitative Structure-Activity Relationship) models to predict biological activity or other properties like solubility and toxicity. researchgate.net

Prioritization: The screening results are used to rank the analogues. Compounds that are predicted to have improved binding affinity, better drug-like properties, or higher specificity are prioritized as top candidates for chemical synthesis and subsequent in vitro biological testing. researchgate.net

This approach accelerates the discovery of new lead compounds by focusing laboratory efforts on molecules with the highest probability of success. nih.gov

Table 3: Conceptual Framework for a Virtual Library Based on this compound This table illustrates how a virtual library of analogues could be conceptually designed for screening.

| Parent Scaffold | Modification Site | Example Substituents (R) | Property to Screen |

|---|---|---|---|

| This compound | Chlorophenyl Ring (position of Cl) | -F, -Br, -CF3, -OCH3 | Binding affinity, Target selectivity |

| Benzyl Group (para-position) | -H, -CH3, -OH, -Cl | Solubility, Cell permeability | |

| Urea Linker (N-H proton) | Substitution with -CH3 | Hydrogen bonding potential, Metabolic stability |

Mechanistic Investigations of N,n Dibenzyl N 3 Chlorophenyl Urea S Biological Actions

In Vitro Enzyme Inhibition and Activation Studies (e.g., Kinases, Hydrolases like FAAH, Proteases)

The N,N'-diarylurea scaffold is a prominent feature in a variety of enzyme inhibitors, particularly targeting kinases and hydrolases.

Kinase Inhibition: Diarylurea-containing compounds are well-established as potent inhibitors of several protein kinases, often functioning as "type II" inhibitors that bind to the inactive kinase conformation. mdpi.combenthamscience.com This class of inhibitors typically occupies a hydrophobic pocket adjacent to the ATP-binding site. mdpi.com The urea (B33335) moiety is crucial for this interaction, forming key hydrogen bonds with conserved amino acid residues in the kinase domain. mdpi.combenthamscience.com

Compounds with a diarylurea structure have demonstrated inhibitory activity against a range of kinases, including:

Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR. mdpi.comnih.gov

RAF kinases (e.g., B-RAF). mdpi.comnih.gov

p38 Mitogen-Activated Protein Kinase (MAPK). nih.gov

Akt/GSK-3β pathway components. nih.gov

For instance, the diarylurea compound sorafenib is a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases. nih.gov Another example, 1-(4-chloro-3-(trifluoromethyl) phenyl)-3-(2-cyano-4-hydroxyphenyl)urea (D181), displays potent inhibitory activities against a panel of RTKs including Flt3, VEGFR, cKit, FGFR1, and PDGFRβ. nih.gov The inhibitory mechanism often involves binding to the DFG-out (Asp-Phe-Gly) conformation of the kinase, which is an inactive state. mdpi.combenthamscience.com This stabilizes the inactive conformation and prevents ATP from binding effectively. nih.gov

Hydrolase Inhibition (FAAH): The urea functional group also serves as a key pharmacophore in inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids. nih.govnih.gov Urea-based inhibitors can act as covalent modifiers, carbamylating the catalytic serine nucleophile (Ser241) in the FAAH active site. nih.govnih.gov This covalent modification leads to irreversible inhibition of the enzyme. While many FAAH inhibitors are carbamates, certain urea derivatives have been developed as potent inhibitors. nih.gov For example, piperidine/piperazine urea compounds have been identified as a class of FAAH inhibitors. nih.gov

The table below summarizes the inhibitory activities of representative diarylurea and urea-based compounds against various kinases and FAAH.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Diarylurea (Compound 25a) | p38α MAPK | 0.47 nM | nih.gov |

| Diarylurea (PQ401) | IGF-IR | <1 µmol/L | researchgate.net |

| Piperazine Urea (JZL-195) | FAAH | 12 nM | nih.gov |

| Phenylurea (URB597 - carbamate) | FAAH | 4.6 nM | nih.gov |

| Diarylurea (Compound 22) | B-RAF (binding) | - | nih.gov |

Note: The data presented is for structurally related compounds, not N,N-dibenzyl-N'-(3-chlorophenyl)urea itself.

Receptor Binding and Modulation Assays (e.g., GPCRs, Ion Channels like TRPM8)

While the diarylurea core is more commonly associated with enzyme inhibition, the N,N-dibenzyl moiety is a known modulator of ion channels, specifically the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Ion Channel Modulation (TRPM8): The TRPM8 channel is a non-selective cation channel activated by cold temperatures and cooling agents like menthol. mdpi.comnih.gov It is a target for the development of analgesics for cold allodynia and hyperalgesia. nih.gov Research on TRPM8 antagonists has shown that hydrophobic groups are crucial for potent activity.

Specifically, the N,N-dibenzyl group has been successfully incorporated into TRPM8 antagonists. Studies on tryptamine-based derivatives identified N,N-dibenzyl-2-(1H-indol-3-yl)ethanamine as a potent inhibitor of menthol-induced TRPM8 currents. nih.gov Similarly, in the development of β-lactam based TRPM8 modulators, it was found that an N,N-dibenzyl moiety could be substituted for other groups without a significant loss of antagonist activity. mdpi.commdpi.com This indicates that the bulky, hydrophobic nature of the dibenzyl group is well-tolerated and likely contributes to binding within a hydrophobic pocket of the TRPM8 channel.

The table below presents data for N,N-dibenzyl-containing compounds and their activity as TRPM8 antagonists.

| Compound | Target | Assay | IC50 Value | Reference |

| N,N-dibenzyl-2-(1H-indol-3-yl)ethanamine (12) | TRPM8 | Patch-clamp (menthol-induced) | 367 ± 24 nM | nih.gov |

| β-lactam derivative (Compound 41) | TRPM8 | Electrophysiology | 46 nM | |

| β-lactam derivative (Compound 16) | TRPM8 | Patch-clamp | 50 nM | mdpi.com |

Note: The data presented is for structurally related compounds containing the N,N-dibenzyl moiety, not this compound itself.

There is limited information in the reviewed literature regarding the direct interaction of this compound or its close analogues with G-protein coupled receptors (GPCRs).

Cellular Target Identification and Pathway Perturbation Analyses (e.g., Cell Cycle Modulation, Protein Expression Down-regulation)

Based on the known kinase inhibitory profile of the diarylurea scaffold, this compound may perturb cellular pathways related to cell proliferation and survival, leading to effects such as cell cycle arrest.

Cell Cycle Modulation: Many diarylurea-based kinase inhibitors induce cell cycle arrest as a consequence of their enzymatic inhibition. mdpi.com For example, inhibition of kinases in the Akt signaling pathway can lead to G1/S phase arrest. nih.gov The Akt pathway is a crucial regulator of cell proliferation, and its inhibition can affect the expression and activity of cell cycle proteins like c-Myc, cyclins, and cyclin-dependent kinases. nih.gov One study on N,Nʹ-diarylurea derivatives showed that the compound CTPPU inhibited the growth of non-small-cell lung cancer (NSCLC) cells by suppressing the Akt pathway, leading to a downregulation of c-Myc and subsequent G1/S cell cycle arrest. nih.gov

Furthermore, some diarylurea compounds can induce arrest in both the G1 and M phases. nih.gov This dual effect can be achieved by targeting both receptor tyrosine kinases (affecting G1 progression) and the microtubule skeleton (affecting mitosis). nih.gov For instance, the diarylurea compound D181 was found to induce LoVo cell cycle arrest in both G1 and M phases. nih.gov Hydroxyurea, a simple urea derivative, is a well-known agent that causes S-phase arrest, although its primary mechanism is through inhibition of ribonucleotide reductase and the generation of reactive oxygen species. researchgate.netbiorxiv.org

Protein Expression Down-regulation: The inhibition of signaling pathways by diarylurea compounds can lead to the downregulation of key proteins involved in cell survival and proliferation. As mentioned, inhibition of the Akt/GSK-3β pathway by a diarylurea derivative resulted in decreased expression of the oncoprotein c-Myc. nih.gov Treatment of breast cancer cells with the diarylurea PQ401, an IGF-IR inhibitor, led to a decrease in IGF-I-mediated signaling through the Akt anti-apoptotic pathway. researchgate.net Additionally, some diarylurea compounds have been shown to inhibit the formation of the apoptosome complex, which is crucial for the activation of caspase-9 and the initiation of apoptosis. researchgate.net

Molecular Mechanisms of Selectivity and Potency

The selectivity and potency of compounds containing the diarylurea and N,N-dibenzyl motifs are dictated by specific molecular interactions with their respective targets.

For Kinase Inhibition: The potency of diarylurea kinase inhibitors is largely dependent on how well the molecule fits into the specific conformation of the target kinase. mdpi.com As type II inhibitors, they bind to the inactive DFG-out conformation, which exposes an allosteric hydrophobic pocket not accessible in the active state. mdpi.combenthamscience.com The urea moiety typically forms two critical hydrogen bonds: one with the side chain of a conserved glutamate residue in the αC-helix and another with the backbone amide of the aspartate in the DFG motif. mdpi.combenthamscience.com The nature and substitution pattern of the two aryl rings determine the interactions within the hinge region and the allosteric pocket, thereby dictating potency and selectivity against different kinases. nih.gov

For TRPM8 Antagonism: In the case of TRPM8 antagonists, potency is highly influenced by the hydrophobicity of the substituents. The N,N-dibenzyl group provides a large hydrophobic scaffold that likely interacts favorably with non-polar residues within the channel protein. nih.gov The stereochemistry of the molecule can also be critical. For example, in a series of β-lactam TRPM8 antagonists, the 3R,4R configuration was found to be an order of magnitude more potent than the 3S,4S enantiomeric analogues. mdpi.com Molecular modeling studies suggest that these antagonists may act as negative allosteric modulators, binding to sites near the pore zone and stabilizing the closed state of the channel. nih.gov

Interaction with Macromolecular Structures (e.g., Tubulin, Heat Shock Proteins)

The urea and substituted phenyl moieties are found in compounds known to interact with tubulin.

Interaction with Tubulin: Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. derpharmachemica.comias.ac.in Several anticancer drugs target tubulin to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. derpharmachemica.comnih.gov

Some diarylurea derivatives have been shown to function as tubulin polymerization enhancers, disrupting the dynamic instability of microtubules. nih.gov For example, the diarylurea D181 was reported to enhance tubulin polymerization and modify the secondary structure of tubulin proteins. nih.gov Other urea derivatives, such as 3-bromopropionylamino benzoylurea (JIMB01), act as inhibitors of microtubule polymerization. nih.gov This compound was shown to cause a complete inhibition of microtubule assembly in a cell-free reaction. nih.gov

Additionally, compounds containing a chlorophenyl group, such as isopropyl-N-(3-chlorophenyl) carbamate (CIPC), have been shown to possess antimitotic activity by affecting mitotic division, suggesting an interaction with the microtubule system. ias.ac.in Molecular docking studies of substituted cinnamoyl ureas suggest that they bind to tubulin, preventing its polymerization or depolymerization into microtubules. derpharmachemica.com

There is no specific information in the reviewed literature regarding the interaction of this compound with heat shock proteins.

Emerging Research Directions for N,n Dibenzyl N 3 Chlorophenyl Urea Derivatives

Development of Next-Generation Analogues with Tuned Biological Profiles

The development of next-generation analogues of N,N-dibenzyl-N'-(3-chlorophenyl)urea hinges on strategic structural modifications to fine-tune biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related diaryl urea (B33335) compounds provide a roadmap for this rational design process. nih.gov

Key strategies for modifying the core structure include:

Substitution on Aromatic Rings: The type and position of substituents on the phenyl rings are critical. Introducing electron-withdrawing groups, such as trifluoromethyl, has been shown to increase the antiproliferative activity of some N-aryl-N'-benzylurea derivatives. mdpi.com Conversely, other substitutions can be used to modulate properties like solubility and metabolic stability. nih.gov For instance, in certain series, 4-substituted phenyl ureas have demonstrated greater activity than their 2-substituted counterparts, a phenomenon potentially attributed to reduced steric hindrance. itmedicalteam.pl

Modification of the Urea Linker: While the core urea group is often essential for activity, elongating the molecule by introducing spacer groups between the urea and the aryl rings can sometimes enhance biological effects. nih.gov

These targeted modifications allow for the systematic optimization of a lead compound, aiming to enhance its desired therapeutic effects while minimizing potential off-target activity.

Table 1: Structure-Activity Relationship (SAR) Insights for Diaryl Urea Derivatives This table summarizes general SAR findings from various studies on diaryl urea compounds, which could guide the development of this compound analogues.

| Structural Modification | Observed Effect on Biological Activity | Example Compound Class / Target | Reference |

|---|---|---|---|

| Introduction of electron-withdrawing groups (e.g., -CF3) on the terminal phenyl ring | Increased antiproliferative activity | N-aryl-N'-benzylurea derivatives | mdpi.com |

| Substitution of an amide group for an ester group in the molecular scaffold | Increased antiproliferative activity | Diaryl ureas against HT-29 and A549 cancer cell lines | nih.gov |

| Replacement of a phenyl ring with a pyridine (B92270) ring | Enhanced inhibitory effect on VEGFR-2 | Diarylureas as VEGFR-2 inhibitors | nih.gov |

| Introduction of a biphenyl (B1667301) scaffold | Significant inhibition of VEGFR-2, reducing angiogenesis | Biphenyl urea derivatives | nih.gov |

| Variation of substituent position (ortho- vs. para-) | 4-substituted (para) derivatives found to be more active than 2-substituted (ortho) derivatives | Phenyl ureas for CNS depression study | itmedicalteam.pl |

Exploration of Novel Biological Targets for Therapeutic Intervention

The urea functionality is present in numerous clinically approved drugs, highlighting its versatility in interacting with a wide array of biological targets. nih.govnih.gov While the specific targets of this compound are not defined in the provided context, the broader class of urea derivatives has been successfully developed to modulate various proteins and pathways, suggesting promising avenues for investigation.

Emerging research for derivatives could focus on targets such as:

Protein Kinases: Diaryl ureas are famous for being potent Type II kinase inhibitors, which bind to the "DFG-out" conformation of the kinase. Many successful anticancer drugs, such as Sorafenib and Regorafenib, are diaryl ureas that inhibit multiple kinases involved in tumor progression and angiogenesis, including VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases. nih.govnih.gov Further exploration could assess the inhibitory potential of this compound analogues against other kinases like Fibroblast Growth Factor Receptor 1 (FGFR1) or Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Signaling Pathways: Beyond individual kinases, urea derivatives have been designed to inhibit entire signaling cascades crucial for cancer cell survival, such as the PI3K/Akt/mTOR and Hedgehog pathways. researchgate.net

Ion Channels: In a departure from oncology, recent phenotypic screening has led to the discovery of novel urea compounds that act as activators of KV7 potassium channels, demonstrating potential as antiseizure agents for treating epilepsy. acs.org

Other Therapeutic Areas: The urea scaffold is being actively investigated for a multitude of diseases. Researchers are designing and synthesizing urea derivatives as potential antimicrobial, antiviral, antituberculosis, and antimalarial agents. mdpi.com

This breadth of activity underscores that derivatives of this compound could be screened against a diverse panel of targets to uncover novel therapeutic applications. nih.gov

Table 2: Examples of Biological Targets for Various Urea-Based Compounds

| Compound Class / Example | Biological Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazinyl–aryl ureas (e.g., Regorafenib) | VEGFR 1–3, PDGFR-β, FGFR, Raf | Oncology | nih.gov |

| Diaryl ureas | PI3K/Akt/mTOR and Hedgehog signaling | Oncology (Breast Cancer) | researchgate.net |

| Novel urea compounds (discovered via phenotypic screen) | KV7 potassium channels (activators) | Epilepsy (Antiseizure) | acs.org |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas | EGFR and HER-2 kinases | Oncology | researchgate.net |

| Fluorinated N,N'-diarylureas | AMP-activated protein kinase (AMPK) | Oncology (Colorectal Cancer) | nih.gov |

Integration with Advanced Drug Discovery Technologies (e.g., AI-driven design, high-throughput screening)

The discovery and optimization of novel urea derivatives can be significantly accelerated by integrating advanced technologies.

AI-Driven Drug Discovery: Artificial intelligence (AI) and machine learning are revolutionizing pharmaceutical research. mbios.org For this compound derivatives, AI algorithms can perform virtual screening of vast digital libraries containing millions of potential analogues. mbios.org These models can predict how different molecules will interact with specific protein targets, estimate their potential efficacy and pharmacokinetic properties, and identify the most efficient chemical synthesis routes, thereby reducing the time, cost, and material waste associated with traditional discovery methods. mbios.org

High-Throughput Screening (HTS): HTS is an automated process that allows for the rapid testing of hundreds of thousands of chemical compounds against a specific biological target. wikipedia.orgbmglabtech.com A library of synthesized this compound analogues could be subjected to HTS to quickly identify "hits"—compounds that show activity against a target of interest. bmglabtech.com This can be done through target-based assays (e.g., measuring inhibition of a specific enzyme) or through phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular model, such as inducing cancer cell death. acs.orgbmglabtech.com HTS provides the crucial starting points for more detailed optimization campaigns. bmglabtech.com

Broader Applications of Urea Scaffolds in Functional Materials and Agrochemical Research

Beyond pharmaceuticals, the fundamental chemical properties of the urea scaffold lend themselves to diverse applications in materials science and agriculture.

Functional Materials: The capacity of the ureido group for strong, directional hydrogen bonding makes it an ideal building block (or "supramolecular synthon") for creating self-assembling materials. researchgate.net Researchers have utilized this property to design:

Supramolecular Polymers and Gels: Urea derivatives can be designed to link together through continuous hydrogen bonds, forming long polymer-like chains or extensive networks that trap solvents to form gels. researchgate.net

Biomaterials: In the field of tissue engineering, polymers containing urethane (B1682113) and urea linkages, such as polyester (B1180765) urethane urea (PEUU), are being developed for cardiovascular applications. westlake.edu.cnnih.gov These materials exhibit excellent mechanical properties and biocompatibility, making them suitable for devices like vascular grafts. westlake.edu.cnnih.gov

Agrochemical Research: Urea derivatives constitute one of the most important classes of agricultural herbicides. researchgate.net Research in this area focuses on:

Novel Herbicides: Scientists are designing new urea compounds with unique modes of action to combat the growing problem of herbicide resistance in weeds. researchgate.net For example, specific urea derivatives have been developed that display significant inhibitory activity on the root growth of plants by interfering with auxin response pathways. researchgate.net

Enhanced Fertilizers: In addition to acting as active ingredients in pesticides, urea itself is the world's primary nitrogenous fertilizer. mdpi.com Research into modified urea fertilizers aims to control the release of nitrogen into the soil, improving nutrient uptake efficiency by crops and reducing environmental losses. mdpi.com

The versatility of the urea scaffold, from its role in complex biomaterials to its widespread use in crop protection, ensures that it will remain an area of active research across multiple scientific disciplines. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-N'-(3-chlorophenyl)urea, and what reaction conditions are typically employed?

The compound is synthesized via the reaction of 3-chlorophenyl isocyanate with dibenzylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl generated during the reaction. Purification is typically achieved via recrystallization or column chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

Q. How can researchers assess the solubility and stability of this compound for in vitro studies?

Solubility is tested in common solvents (DMSO, ethanol) via gravimetric or spectrophotometric methods. Stability under varying pH and temperature conditions is evaluated using HPLC to monitor degradation products over time .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, planar urea linkages and intermolecular N-H···O interactions can be visualized, aiding in understanding packing behavior and reactivity .

Q. What strategies optimize the synthetic yield of this compound in microwave-assisted reactions?

Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing thermal efficiency. Optimizing solvent polarity (e.g., DMF for high dielectric absorption) and catalyst loading (e.g., 1-5 mol% base) are critical .

Q. How can computational tools predict the bioactivity and target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like Raf-1 or NF-κB. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. QSAR models correlate structural features (e.g., Cl substitution) with antimicrobial activity .

Q. What experimental approaches reconcile contradictory reports on the biological activity of urea derivatives?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., CLSI guidelines for antimicrobial tests).

- Dose-response studies : Establish EC50/IC50 values across multiple replicates.

- Meta-analysis : Pool data from independent studies to identify trends or confounding variables .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

Electron-withdrawing groups (e.g., Cl on the phenyl ring) increase urea’s electrophilicity, enhancing nucleophilic substitution at the carbonyl group. Hammett plots or 13C NMR chemical shifts quantify substituent effects .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s therapeutic potential?

Key parameters include:

- Bioavailability : Assessed via oral vs. intravenous administration in rodent models.

- Metabolic stability : Liver microsome assays identify major metabolites (e.g., hydroxylation or dealkylation products).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration determine free drug concentration .

Q. What challenges arise in scaling up the synthesis of this compound for industrial applications?

Challenges include:

- Solvent volume reduction : Transitioning from batch to continuous flow reactors to improve efficiency.

- Impurity control : Implementing inline PAT (Process Analytical Technology) for real-time monitoring.

- Waste management : Recycling solvents like toluene via distillation .

Methodological Tables

Q. Table 1: Common Synthetic Conditions for Urea Derivatives

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Solvent | Dichloromethane, toluene | |

| Base | Triethylamine, DBU | |

| Temperature | Reflux (80–110°C) | |

| Purification | Column chromatography (silica gel, hexane/EtOAc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.